molecular formula C27H22N2O4 B613546 Fmoc-beta-(2-quinolyl)-d-ala-oh CAS No. 214852-58-1

Fmoc-beta-(2-quinolyl)-d-ala-oh

Cat. No.: B613546
CAS No.: 214852-58-1
M. Wt: 438.48
InChI Key: IDOMHXAHHXHYMO-RUZDIDTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh involves the reaction of this compound with (trimethylsilyl)diazomethane . The reaction conditions typically include a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available from various suppliers, indicating that it is produced on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-(2-quinolyl)-d-ala-oh undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and modified peptide chains .

Mechanism of Action

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMHXAHHXHYMO-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145308
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-58-1
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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